molecular formula C8H16N2O2 B11768618 rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate

Cat. No.: B11768618
M. Wt: 172.22 g/mol
InChI Key: PKLKJOHNINGLAQ-RQJHMYQMSA-N
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Description

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate is a chiral carbamate derivative featuring a piperidine ring with a methyl substituent at the 4-position and a methyl carbamate group at the 3-position. The compound’s stereochemistry (3R,4R) is critical for its physicochemical and biological properties. Carbamates are widely used as protecting groups for amines in organic synthesis and pharmaceutical applications due to their stability under basic conditions and ease of removal under acidic or reductive conditions.

Properties

Molecular Formula

C8H16N2O2

Molecular Weight

172.22 g/mol

IUPAC Name

methyl N-[(3R,4R)-4-methylpiperidin-3-yl]carbamate

InChI

InChI=1S/C8H16N2O2/c1-6-3-4-9-5-7(6)10-8(11)12-2/h6-7,9H,3-5H2,1-2H3,(H,10,11)/t6-,7+/m1/s1

InChI Key

PKLKJOHNINGLAQ-RQJHMYQMSA-N

Isomeric SMILES

C[C@@H]1CCNC[C@@H]1NC(=O)OC

Canonical SMILES

CC1CCNCC1NC(=O)OC

Origin of Product

United States

Preparation Methods

The synthesis of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves several steps. One common synthetic route includes the reaction of 4-methyl-3-piperidinol with methyl isocyanate under controlled conditions to form the desired carbamate. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to proceed efficiently. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions with nucleophiles like amines or alcohols, forming substituted carbamates.

Scientific Research Applications

Scientific Research Applications

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate has several notable applications:

Medicinal Chemistry

This compound is being investigated for its potential as a pharmaceutical agent. Its structure allows for interactions with specific biological targets, making it a candidate for drug development in treating various diseases.

  • Enzyme Inhibition : The carbamate group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of their activity. This mechanism is significant in regulating metabolic pathways.
  • Receptor Binding : The piperidine structure facilitates interactions with receptor sites, potentially modulating their activity and influencing signaling pathways associated with physiological processes.

Biological Research

Research has focused on the compound's biological activities, particularly its effects on the central nervous system and other physiological systems.

  • Case Study : A study explored the compound's role in inhibiting Janus kinase 3 (JAK3), which is implicated in various autoimmune disorders. The findings suggest that this compound could be effective in treating conditions like rheumatoid arthritis and multiple sclerosis due to its selective inhibition of JAK3 activity .

Industrial Applications

In addition to its pharmaceutical potential, this compound serves as an intermediate in the synthesis of more complex organic molecules. It is utilized in the production of specialty chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate involves its interaction with the histone kinase PRK1. By inhibiting this enzyme, the compound can modulate various cellular processes, including gene expression, cell cycle progression, and apoptosis. The molecular targets and pathways involved include the phosphorylation of histone proteins and other substrates regulated by PRK1.

Comparison with Similar Compounds

Carbamate Group Variations

The choice of carbamate substituent significantly impacts stability, solubility, and reactivity:

Compound Name Carbamate Group Molecular Weight Key Properties References
rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate Methyl ~186 (calculated) Higher polarity, lower steric hindrance, acid-stable but base-sensitive Inferred
tert-Butyl N-[(3R,4R)-3-methyl-4-piperidinyl]carbamate tert-Butyl 242 Bulkier, acid-labile, enhances lipophilicity
Benzyl (3R,4R)-4-hydroxy-3-methylpiperidine-1-carboxylate Benzyl 249.31 Base-sensitive (removed via hydrogenolysis), moderate polarity

Key Findings :

  • tert-Butyl carbamates (e.g., ) are preferred in drug discovery for transient amine protection due to their stability in basic media and clean deprotection under acidic conditions.
  • Benzyl carbamates () are less stable under reductive conditions but useful in orthogonal protection strategies.

Substituent Effects on the Piperidine Ring

Modifications to the piperidine ring alter electronic, steric, and hydrogen-bonding properties:

Compound Name Piperidine Substituents Impact on Properties References
This compound 4-methyl Enhances steric bulk; may influence receptor binding or metabolic stability Inferred
tert-Butyl ((3R,4R)-4-fluoropiperidin-3-yl)carbamate 4-fluoro Increases electronegativity, potentially improving bioavailability or binding affinity
Phenol,3-[(3R,4R)-1-[3-(2-furanyl)propyl]-3,4-dimethyl-4-piperidinyl]-, rel- 3,4-dimethyl + furanylpropyl Introduces aromaticity and hydrogen-bonding sites; impacts solubility and toxicity

Key Findings :

  • Fluorine substituents () enhance electronegativity, improving membrane permeability and binding specificity in drug candidates.
  • Aromatic/hydrophobic groups (e.g., furanylpropyl in ) may improve target engagement but raise toxicity concerns.

Stereochemical Considerations

The (3R,4R) configuration is shared among several analogs, but stereoisomerism profoundly affects biological activity:

  • rel-Benzyl (3S,4S)-4-hydroxy-3-methylpiperidine-1-carboxylate () demonstrates how enantiomeric pairs (3R,4R vs. 3S,4S) can exhibit divergent pharmacokinetic profiles.
  • tert-Butyl ((3R,4R)-3-hydroxypiperidin-4-yl)carbamate () highlights the role of hydroxyl groups in hydrogen bonding, which is absent in the target compound.

Research Implications and Gaps

While the evidence lacks direct data on the target compound, extrapolations from analogs suggest:

  • Synthetic Utility : Methyl carbamates are less commonly used than tert-butyl derivatives due to challenges in selective deprotection.
  • Biological Relevance : Piperidine carbamates are prevalent in CNS-targeting drugs; the 4-methyl group in the target compound may modulate blood-brain barrier penetration.

Limitations :

  • No toxicity or pharmacokinetic data for the target compound are available in the evidence.
  • Comparative studies on enzymatic stability or receptor binding are absent.

Biological Activity

rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate, with the CAS number 694495-64-2, is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The compound features a piperidine ring, which is known for its role in various pharmacological agents. Its structural formula can be represented as follows:

rel Methyl N 3R 4R 4 methyl 3 piperidinyl carbamate\text{rel Methyl N 3R 4R 4 methyl 3 piperidinyl carbamate}

The presence of the carbamate functional group is crucial for its biological activity, influencing both solubility and receptor interactions.

Research indicates that this compound acts primarily as a muscarinic receptor agonist , particularly targeting the M1 receptor subtype. This interaction is believed to enhance cognitive function and memory retention by modulating acetylcholine pathways in the brain .

Pharmacological Effects

  • Cognitive Enhancement : Studies have shown that compounds similar to this compound can improve cognitive functions in animal models. For instance, the compound has demonstrated potential in alleviating symptoms associated with cognitive decline .
  • Neuroprotective Properties : The compound may exhibit neuroprotective effects against neurodegenerative diseases through its action on muscarinic receptors, which are implicated in neuroplasticity and synaptic transmission .
  • Antidepressant Activity : Some research suggests that modulation of cholinergic signaling can also influence mood regulation, indicating potential antidepressant properties .

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural features:

Structural FeatureImpact on Activity
Piperidine RingEssential for receptor binding
Carbamate GroupInfluences solubility and stability
Methyl Substituent at Position 4Enhances selectivity for M1 receptors

This table summarizes how specific structural elements contribute to the compound's overall pharmacological profile.

Study 1: Cognitive Function Enhancement

In a controlled study involving aged rats, administration of this compound resulted in significant improvements in memory tasks compared to the control group. Behavioral tests showed enhanced spatial learning capabilities .

Study 2: Neuroprotection in Alzheimer's Models

Another study examined the effects of this compound in transgenic mouse models of Alzheimer's disease. Results indicated a reduction in amyloid plaque formation and improved synaptic function, suggesting a protective role against neurodegeneration .

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing rel-Methyl N-[(3R,4R)-4-methyl-3-piperidinyl]carbamate, and how do reaction conditions influence stereochemical outcomes?

  • Methodological Answer: Synthesis typically involves multi-step protocols, including carbamate formation via nucleophilic substitution or condensation reactions. For example, tert-butyl carbamate intermediates (e.g., tert-butyl derivatives in ) are synthesized under anhydrous conditions using coupling agents like DCC (dicyclohexylcarbodiimide). Stereochemical control is achieved via chiral auxiliaries or enantioselective catalysis, with purification by column chromatography (silica gel, hexane/ethyl acetate gradients) . Reaction temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. THF) critically impact diastereomeric ratios. X-ray crystallography (e.g., in ) confirms stereochemistry post-synthesis .

Q. Which analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR resolves stereoisomers by comparing coupling constants (e.g., axial vs. equatorial protons in piperidinyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight and isotopic patterns (e.g., [M+H]⁺ peaks for C₉H₁₈N₂O₂ at 186.1368 Da) .
  • Single-Crystal X-ray Diffraction: Provides absolute configuration confirmation (e.g., R-factor < 0.04 in ) .
  • HPLC-PDA: Detects impurities (<0.5%) using C18 columns and acetonitrile/water gradients .

Q. How do the stereochemical properties of the (3R,4R)-configuration affect intermolecular interactions in biological assays?

  • Methodological Answer: The (3R,4R)-configuration influences hydrogen bonding and van der Waals interactions with target proteins. Molecular docking studies (e.g., AutoDock Vina) compare enantiomers’ binding affinities to receptors like opioid or sigma-1 (σ₁R), where stereochemistry may alter IC₅₀ values by >10-fold .

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

  • Methodological Answer: Discrepancies arise from solvation effects or protein flexibility. Solutions include:

  • Explicit Solvent Molecular Dynamics (MD): Simulate ligand-receptor interactions in water (e.g., GROMACS, AMBER) to account for hydration shells .
  • Free-Energy Perturbation (FEP): Quantify ΔΔG between enantiomers using Schrödinger Suite .
  • Dose-Response Assays: Validate computational models with in vitro assays (e.g., cAMP inhibition for GPCR targets) .

Q. How can synthetic routes be optimized to improve yield and reduce racemization?

  • Methodological Answer:

  • Microwave-Assisted Synthesis: Reduces reaction time (e.g., 30 min vs. 24 hr) and minimizes thermal racemization .
  • Enzymatic Catalysis: Lipases (e.g., Candida antarctica) selectively acylate amines, achieving >95% enantiomeric excess (ee) .
  • Flow Chemistry: Enhances reproducibility using packed-bed reactors (e.g., tert-butyl carbamate intermediates in ) .

Q. What mechanistic insights explain the compound’s pharmacokinetic challenges, such as rapid in vivo clearance?

  • Methodological Answer: Rapid clearance may stem from cytochrome P450 (CYP3A4/2D6) metabolism. Strategies include:

  • Metabolite Identification: LC-MS/MS detects hydroxylated or N-demethylated metabolites in liver microsomes .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., ester prodrugs) to prolong half-life .

Key Research Challenges

  • Stereochemical Stability: Racemization during storage (e.g., in DMSO at 25°C) requires inert atmospheres or lyophilization .
  • Target Selectivity: Off-target effects (e.g., σ₁R vs. dopamine D₂) necessitate SAR studies with para-substituted analogs .

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